molecular formula C10H10N2O5S B164218 2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one CAS No. 31554-45-7

2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one

Cat. No. B164218
CAS RN: 31554-45-7
M. Wt: 270.26 g/mol
InChI Key: UBMFAMUMOFXLPT-UHFFFAOYSA-N
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Description

2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one is a chemical compound with the molecular formula C10H10N2O5S1. It is also known as a dinitrothiophene derivative1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one. However, related compounds such as dibenzylidenecyclohexanone have been studied as corrosion inhibitors2.



Molecular Structure Analysis

The molecular weight of 2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one is 270.26 g/mol1. For more detailed structural information, you may need to refer to a dedicated chemical database or resource.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one. It’s possible that this compound could participate in various chemical reactions depending on the conditions, but without specific context, it’s difficult to provide a detailed analysis.



Physical And Chemical Properties Analysis

Detailed physical and chemical properties of 2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one are not readily available from the sources I found. For comprehensive data, you may need to refer to a dedicated chemical database or resource.


Scientific Research Applications

Co-crystallization Studies

The compound 2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one is involved in co-crystallization studies. Co-crystallization of 3,5-dinitrobenzoic acid with various agents including antipsychotic drugs leads to the formation of salts with distinct hydrogen bonding patterns and complex chain of rings, demonstrating its potential in crystal engineering and pharmaceutical formulations (Shaibah et al., 2019).

Synthesis of Bifunctional Building Blocks

This compound has been utilized in the synthesis of related bifunctional building blocks. A practical route to synthesize cyclohexan-1-one derivatives, featuring the use of inexpensive materials under attainable conditions, was developed. This highlights its role in economical and scalable synthetic processes (Zha et al., 2021).

Environmental Exposure Studies

Studies have been conducted to understand environmental exposure to related compounds, such as cyclohexane dicarboxylic acid, diisononyl ester (DINCH). These studies assess the presence of oxidative metabolites in human urine, suggesting the potential of this compound and its derivatives as environmental biomarkers (Silva et al., 2013).

Electrocatalytic Applications

The electrocatalytic hydrogenation of cyclohexen-1-one, a closely related compound, has been investigated. This process involves high selectivity in hydrogenation of carbon-carbon double bonds, indicating potential applications in electrocatalysis and organic synthesis (Dabo et al., 1997).

Biological Activity Assessment

Research into compounds formed from reactions involving cyclohexan-1-one derivatives has led to the discovery of substances with antifungal activity. This suggests the potential of 2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one derivatives in the development of new antimicrobial agents (Rusnac et al., 2020).

Molecular Recognition and Sensing

Optically pure derivatives of cyclohexan-1-one have been used as agents for molecular recognition. These derivatives are effective in differentiating enantiomers of various acids through NMR and fluorescence spectroscopy, indicating their potential in analytical chemistry (Khanvilkar & Bedekar, 2018).

Safety And Hazards

I couldn’t find specific safety and hazard information for 2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one. It’s important to handle all chemicals with appropriate safety precautions, and to refer to Material Safety Data Sheets (MSDS) or similar resources for specific information.


Future Directions

The future directions for research and applications of 2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one are not clear from the available information. It’s possible that this compound could have potential uses in various chemical reactions or processes, but further research would be needed to explore these possibilities.


Please note that this analysis is based on the information available from the sources I found, and there may be additional information available from other sources or through further research.


properties

IUPAC Name

2-(3,5-dinitrothiophen-2-yl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5S/c13-8-4-2-1-3-6(8)10-7(11(14)15)5-9(18-10)12(16)17/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMFAMUMOFXLPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80311782
Record name 2-(3,5-dinitrothiophen-2-yl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80311782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one

CAS RN

31554-45-7
Record name NSC245214
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245214
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3,5-dinitrothiophen-2-yl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80311782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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